Psyle A

Description

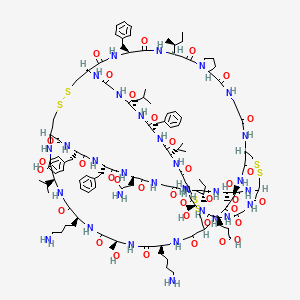

Psyle E is a bracelet cyclotide isolated from Carapichea ipecacuanha (). Bracelet cyclotides lack a cis-Pro residue in loop 5 and exhibit high structural variability in loops 3 and 5, which are critical for their bioactivity . Psyle E has a molecular weight of 3254.5 Da and shares conserved motifs in loops 1 (GES), 2 (VFIP), and 4 (serine residue), while differing in loops 3, 5, and 6 compared to other cyclotides like caripe 7, 10–13 .

Properties

bioactivity |

Anticancer |

|---|---|

sequence |

GIACGESCVFLGCFIPGCSCKSKVCYFN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Cyclotides

Table 1: Sequence and Molecular Weight Differences in Carapichea Cyclotides

| Cyclotide | Loop 3 Sequence | Loop 5 Sequence | Loop 6 Residue | Molecular Weight (Da) |

|---|---|---|---|---|

| Psyle E | ISSVLG | Not specified | Aspartic acid | 3254.5 |

| Caripe 7 | TVTALL | Not specified | Valine | 3254.5 |

| Caripe 10 | ITAAI | Lysine-rich | Valine | 3237.4 |

| Caripe 11 | FTSVF | Lysine-deficient | Valine | 3257.4 |

| Caripe 12 | Variant of Psyle E | Not specified | Valine | 3219.5 |

Key Observations :

- Sequence Variability : Loops 3 and 5 are hypervariable. For example, caripe 10 and 11 differ by one phenylalanine in loop 3 and a lysine in loop 5, causing a 20 Da difference .

- Functional Implications : Psyle E and caripe 7 share identical molecular weights but differ in loop 3 (ISSVLG vs. TVTALL), suggesting divergent receptor-binding properties .

Pharmacological Comparison

Receptor Specificity

- Cyclotide 8 (likely a caripe variant): A potent CRF1 receptor antagonist with an IC₅₀ of 0.3 nM. It inhibits CRF1-mediated cAMP production without affecting angiotensin or forskolin pathways, demonstrating high specificity .

- Psyle Cyclotides : Derivatives from Psychotria leptothyrsa exhibit anticancer activity by chemosensitizing cancer cells to apoptosis, though their receptor targets remain uncharacterized .

Bioactivity Metrics

Table 2: Pharmacological Profiles of Selected Cyclotides

Gaps in Psyle E Research : While Psyle E’s structural data are well-documented, its functional studies lag behind cycloviolacin O2 and cyclotide 6.

Recommendations :

- Conduct binding assays to identify Psyle E’s molecular targets.

- Explore synergies with existing chemotherapeutics, as seen in Psychotria cyclotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.